N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide, commonly referred to as AH-7921, is a synthetic compound that belongs to the class of synthetic opioids. Its IUPAC name is 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide. The compound is characterized by its structural features, which include a dimethylamino group attached to a cyclohexyl ring and a propoxy substituent on the benzamide moiety. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications, although it is also associated with concerns regarding safety and regulation.
AH-7921 was first synthesized in the early 2000s as part of research into new analgesics. It was developed as an alternative to traditional opioids, aiming to provide pain relief with potentially fewer side effects. The compound has been studied for its effects on the central nervous system and its interactions with opioid receptors.
AH-7921 is classified as a synthetic opioid and falls under the broader category of psychoactive substances. It has been noted for its analgesic properties and is structurally related to other compounds in the benzamide class. Due to its effects and potential for abuse, it is regulated under various drug control laws in different countries.
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide involves several key steps:
These reactions are relatively straightforward and can be performed in standard laboratory settings without requiring specialized equipment.
The molecular structure of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide can be described by the following features:
The compound's structure can be represented as follows:
The compound exhibits specific stereochemistry due to the presence of chiral centers in the cyclohexyl ring and the amine group. This stereochemistry may influence its biological activity and interaction with opioid receptors.
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide participates in various chemical reactions typical of amides and substituted benzamides:
These reactions highlight the versatility of AH-7921 for further chemical modifications.
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide primarily exerts its effects through interaction with opioid receptors in the central nervous system. The mechanism involves:
Data from studies indicate that AH-7921 has a potency comparable to traditional opioids but may have different side effect profiles .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm its structural characteristics .
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide has several applications in scientific research:
Despite its potential benefits, regulatory concerns regarding safety and abuse potential have limited its clinical use .
The formation of the benzamide core in N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide relies on efficient acylation between 4-propoxybenzoic acid derivatives and the aminomethylcyclohexylamine intermediate. Two primary methodologies dominate:
Acid Chloride Coupling: Activation of 4-propoxybenzoic acid with oxalyl chloride or thionyl chloride generates the corresponding acid chloride. Subsequent reaction with the amine intermediate in dichloromethane, facilitated by a base (e.g., triethylamine), yields the target benzamide. This method achieves ~85% conversion at 0–25°C within 2 hours but requires rigorous exclusion of moisture .
Carbodiimide-Mediated Coupling: Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide enables direct coupling between the carboxylic acid and amine. This approach avoids the instability of acid chlorides but necessitates extended reaction times (12–18 hours) and chromatographic purification, reducing overall yields to 70–75% .
Table 1: Comparative Analysis of Acylation Methods
| Method | Reagent System | Reaction Time | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Acid Chloride | Oxalyl chloride/TEA | 2 hours | 80-85 | High reactivity |
| Carbodiimide-Mediated | EDC/HOBt/DMF | 12-18 hours | 70-75 | Avoids acid chloride handling |
Optimization studies indicate that steric hindrance from the 1-(dimethylamino)cyclohexyl group necessitates stoichiometric reagent excess (1.5 eq acylating agent per amine equivalent) to suppress unreacted starting material [1] .
The synthesis of 1-(aminomethyl)-N,N-dimethylcyclohexanamine proceeds through a reductive amination pathway:
Cyclohexanone Condensation: 1-(Aminomethyl)cyclohexanone is reacted with dimethylamine under Dean-Stark conditions to form the enamine intermediate, eliminating water. Toluene serves as the optimal solvent due to its azeotropic properties, achieving >95% enamine conversion after 4 hours at reflux [2] [6].
Catalytic Hydrogenation: The enamine undergoes reduction using 10% palladium on carbon (H₂, 50 psi) in ethanol. This step furnishes the trans-cyclohexyl isomer predominantly (trans:cis = 8:1), attributed to steric approach control during hydride delivery to the iminium species. Isolation as a hydrochloride salt provides the pure amine in 78% yield [1] [6].
Alternative methods employing sodium triacetoxyborohydride in dichloroethane at ambient temperature afford comparable yields (75–80%) but generate borane byproducts complicating purification [6].
Purification challenges arise from residual solvents, unreacted amines, and stereoisomeric impurities:
CAS No.: 490-10-8
CAS No.: 1192-42-3
CAS No.:
CAS No.: 37734-05-7